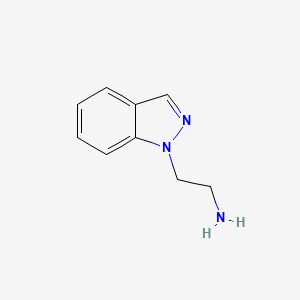

1-(2-Aminoethyl)indazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-indazol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFRZUDEUZCCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312893 | |

| Record name | 1H-Indazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90887-04-0 | |

| Record name | 1H-Indazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90887-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1Ð?-indazol-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 1 2 Aminoethyl Indazole Derivatives

Tautomeric Equilibrium and Interconversion Studies of the Indazole Core

The indazole ring system inherently exhibits annular tautomerism, a phenomenon where a proton can reside on either of the two nitrogen atoms in the pyrazole (B372694) ring, leading to the existence of 1H- and 2H-indazole tautomers. nih.govbeilstein-journals.org This equilibrium is a fundamental aspect of indazole chemistry and significantly influences the reactivity and physical properties of its derivatives. The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form. nih.govd-nb.info Theoretical calculations indicate that the 1H-tautomer of the parent indazole is more stable than the 2H-tautomer by approximately 15 kJ·mol–1. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the experimental investigation and differentiation of 1H- and 2H-indazole tautomers. Distinct differences in the chemical shifts of carbon and nitrogen atoms are observed between the two forms. For instance, the 13C NMR chemical shifts for the C3 and C7a carbons are particularly diagnostic. In N-substituted indazoles, the C3 signal can be used to determine the position of substitution. nih.gov Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments are also invaluable for assigning the regiochemistry of N-substitution. For an N-1 substituted indazole, a correlation is observed between the C7a carbon and the protons of the N-1 substituent, while for an N-2 substituted indazole, a correlation exists between the C3 carbon and the protons of the N-2 substituent. nih.gov

Table 1: Representative 13C NMR Chemical Shift Ranges for Distinguishing Indazole Tautomers

| Carbon Atom | 1H-Indazole Derivative | 2H-Indazole Derivative |

|---|---|---|

| C3 | ~135 ppm | ~123 ppm |

| C7a | Correlates with N-1 substituent protons | No correlation with N-2 substituent protons |

Note: Chemical shifts are approximate and can vary based on substituents and solvent.

The position and electronic nature of substituents on the indazole ring can significantly influence the relative stability of the 1H- and 2H-tautomers. While the 1H-form is typically favored, certain substitution patterns can shift the equilibrium. nih.gov For instance, computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown that while the 1H-tautomer is generally more stable, in the case of the 3,6,6-trimethyl derivative, the 2H-tautomer is experimentally found to be slightly more stable in DMSO-d6. nih.gov

Solvent effects also play a critical role in tautomer stability. mdpi.commdpi.com The polarity of the solvent and its ability to form hydrogen bonds can differentially stabilize one tautomer over the other. In some cases, intermolecular hydrogen bonding can stabilize the otherwise less favored 2H-tautomer, allowing it to persist in aprotic solvents. researchgate.net The interplay between substituent effects and solvent interactions is therefore a key determinant of the predominant tautomeric form in solution.

Electrophilic Substitution Reactions on the Indazole Ring System

The indazole nucleus is an aromatic system that undergoes various electrophilic substitution reactions. chemicalbook.com The regioselectivity of these reactions is highly dependent on the reaction conditions, the nature of the electrophile, and the specific tautomeric form of the indazole (1H or 2H). Generally, the C3, C5, and C7 positions are the most susceptible to electrophilic attack.

Halogenation of indazoles can be directed to various positions. For 2H-indazoles, metal-free halogenation using N-halosuccinimides (NCS or NBS) can achieve regioselective mono- or poly-halogenation. nih.govresearchgate.net For example, 2-phenyl-2H-indazole reacts with NBS to yield the 3-bromo derivative. nih.gov By adjusting the reaction conditions, di- and tri-brominated products can also be obtained, with substitution occurring at the C3, C5, and C7 positions. nih.govresearchgate.net The reactivity of the positions generally follows the order C3 > C5 > C7.

Nitration of the indazole ring also exhibits regioselectivity. Radical C3-nitration of 2H-indazoles has been achieved using Fe(NO3)3 in the presence of TEMPO. chim.it The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole proceeds through a thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it

Sulfonylation of 2H-indazoles can be accomplished regioselectively at the C3 position through an electrochemical method using sulfonyl hydrazides as the sulfonyl source. acs.org This transition-metal-free approach demonstrates good functional group tolerance. acs.org

Table 2: Regioselectivity in Electrophilic Substitution of Indazoles

| Reaction | Reagent/Conditions | Major Product(s) |

|---|---|---|

| Bromination | NBS, EtOH, 25°C | 3-Bromo-2H-indazole |

| Di-bromination | NBS (excess), MeCN, 80°C | 3,5-Dibromo- and 3,7-Dibromo-2H-indazoles |

| Nitration | Fe(NO3)3, TEMPO | 3-Nitro-2H-indazoles |

Alkylation of the indazole ring can occur at either the N1 or N2 position, and achieving regioselectivity is a significant synthetic challenge. nih.gov The outcome is highly sensitive to the base, solvent, and the nature of the alkylating agent. d-nb.infonih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally favors N1-alkylation, especially for indazoles with C3 substituents like -COMe or -tert-butyl. nih.govbeilstein-journals.org Conversely, substituents at the C7 position, such as -NO2 or -CO2Me, can direct the alkylation to the N2 position with high selectivity. nih.govbeilstein-journals.org Cesium carbonate (Cs2CO3) in DMF is another common system, though it may lead to mixtures of N1 and N2 isomers. d-nb.infonih.gov

Acylation of indazoles with carboxylic acids can be achieved with high N1 selectivity using a one-pot system with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc2O). researchgate.net It is generally considered that N-acylation proceeds via kinetic control to give the N2-acyl indazole, which can then isomerize to the more thermodynamically stable N1-acyl indazole. nih.govbeilstein-journals.org

Rearrangement Reactions Involving Aminoethyl-Indazole Scaffolds

Indazole scaffolds, particularly those with specific substitution patterns, can undergo intriguing rearrangement reactions to form new heterocyclic systems. A notable example is the unprecedented rearrangement of 2-(2-aminoethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazole-2-ium 6-oxides. nih.govfigshare.com Under mild conditions, these compounds rearrange quantitatively to 2,3-dihydro-1H-imidazo[1,2-b]indazoles. nih.govfigshare.com This complex transformation involves a 6- to 5-membered ring contraction, opening of a five-membered ring, formation of an amide, and deoxygenation. nih.gov The reaction is initiated by the nucleophilic attack of water at a quaternary carbon, facilitated by the electronic activation provided by the N-oxide group. nih.gov

Another significant rearrangement is the photochemical conversion of indazoles into benzimidazoles. nih.gov This transformation proceeds through a two-step mechanism involving the excited-state tautomerization of 1H-indazoles to 2H-isomers, followed by a photochemical rearrangement of the 2H-indazole. nih.govresearchgate.net This method allows for the interconversion of heteroaromatic cores under mild conditions, expanding the structural diversity of available heterocyclic compounds. nih.gov

Functional Group Interconversions on the Aminoethyl Moiety

The aminoethyl side chain of 1-(2-aminoethyl)indazole provides a versatile platform for a variety of functional group interconversions, allowing for the synthesis of a wide array of derivatives with tailored properties.

The primary amine of the aminoethyl group is a key site for chemical modification. Standard transformations such as acylation, alkylation, and sulfonylation can be employed to introduce diverse functionalities.

N-Acylation: The primary amine can readily undergo acylation with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy to introduce a variety of substituents and is expected to proceed with high efficiency on the aminoethyl side chain of indazole derivatives.

N-Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can sometimes lead to mixtures of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is a more controlled approach.

N-Sulfonylation: The reaction of the primary amine with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is a valuable method for introducing sulfonyl groups, which are important pharmacophores in many drug molecules.

While specific literature detailing these modifications on the aminoethyl side chain of this compound is limited, the general reactivity of primary amines suggests that these transformations are readily achievable.

The ethyl chain of the aminoethyl moiety can also participate in chemical transformations, particularly in cyclization reactions to form new heterocyclic rings.

Cyclization Reactions: The aminoethyl group can act as a dinucleophile in reactions with suitable electrophiles to construct fused ring systems. For instance, condensation with dicarbonyl compounds or their equivalents can lead to the formation of new heterocyclic rings fused to the indazole core. One notable example is the potential for derivatives of this compound to undergo Pictet-Spengler-type reactions with aldehydes or ketones. This reaction would involve the initial formation of an imine followed by an intramolecular electrophilic substitution onto the indazole ring, leading to the formation of a new six-membered ring. Such cyclizations are valuable for building complex polycyclic scaffolds.

The synthesis of pyrazino[1,2-b]indazoles has been reported through various methods, including the cascade cyclization of indazole aldehydes with propargylic amines, suggesting that the aminoethyl moiety can be a key building block for constructing such fused systems. rsc.orgnih.govresearchgate.netnih.gov

Spectroscopic Characterization of this compound: A Detailed Analysis

A comprehensive examination of the advanced spectroscopic methodologies for the structural elucidation of this compound is presented. This article explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) techniques in determining the precise molecular structure and connectivity of this indazole derivative.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, which is typically reported in wavenumbers (cm⁻¹).

For "this compound," the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The primary amine (-NH₂) group would show characteristic N-H stretching vibrations, typically appearing as a doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic indazole ring and the aliphatic ethyl chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the indazole ring system would likely produce a series of sharp bands in the 1450-1620 cm⁻¹ region, often referred to as the "fingerprint region" for aromatic compounds. Furthermore, C-N stretching vibrations would be expected in the 1000-1350 cm⁻¹ range.

Without experimental data, a specific data table of absorption bands and their assignments for "this compound" cannot be compiled.

Hypothetical Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group |

| Data Not Available | Data Not Available | N-H stretch (primary amine) |

| Data Not Available | Data Not Available | Aromatic C-H stretch |

| Data Not Available | Data Not Available | Aliphatic C-H stretch |

| Data Not Available | Data Not Available | C=C/C=N stretch (indazole ring) |

| Data Not Available | Data Not Available | C-N stretch |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. This technique provides definitive information about the absolute stereochemistry and conformational preferences of a molecule in the solid state.

For "this compound," a single-crystal X-ray diffraction study would reveal the exact conformation of the aminoethyl side chain relative to the indazole ring. It would also provide precise measurements of the bond lengths and angles within the bicyclic indazole system, offering insights into its aromaticity and electronic structure. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the primary amine group, that govern the solid-state architecture.

As no published crystallographic data for "this compound" is available, a table of its crystallographic parameters cannot be provided.

Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

| R-factor | Data Not Available |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties and reactivity of organic compounds like indazole derivatives. core.ac.ukresearchgate.net

DFT calculations are instrumental in elucidating the electronic properties of the indazole scaffold. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

For indazole derivatives, the distribution of HOMO and LUMO orbitals reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. core.ac.uk Generally, molecules with high HOMO energy values are effective electron donors, while those with low LUMO energy values are good electron acceptors. nih.gov Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be calculated from these frontier orbital energies to quantify the molecule's reactivity. researchgate.net These parameters help predict how 1-(2-Aminoethyl)indazole might behave in chemical reactions or interact with biological systems. For instance, DFT has been used to evaluate the corrosion inhibition properties of various indazole derivatives by correlating these quantum chemical parameters with their interaction capabilities. researchgate.net

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Tendency to escape from a system |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

DFT calculations are crucial for mapping out reaction pathways and understanding reaction mechanisms. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy barrier, determines the reaction rate. nih.gov

For indazole derivatives, DFT has been employed to investigate mechanisms such as N-alkylation, a key reaction for modifying the indazole core. beilstein-journals.orgresearchgate.net These studies can rationalize the observed regioselectivity (i.e., whether alkylation occurs at the N1 or N2 position of the indazole ring). By calculating the energies of the transition states for both possible pathways, researchers can predict which isomer is kinetically favored. beilstein-journals.orgresearchgate.net For a molecule like this compound, which already possesses an N1-substituent, transition state analysis could be applied to understand its subsequent reactivity, such as its participation in cyclization reactions or further functionalization.

The indazole ring can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. beilstein-journals.org DFT calculations are highly effective in determining the relative stabilities of these tautomers. By computing the total electronic energy of each optimized structure, the thermodynamically preferred form can be identified. researchgate.netnih.gov

For the parent indazole molecule, studies have consistently shown that the 1H-indazole tautomer is more stable than the 2H-indazole form. beilstein-journals.org This preference is a key factor influencing the reactivity and interaction patterns of indazole derivatives. In the case of this compound, the substituent at the N1 position locks the molecule into a specific tautomeric form, preventing this type of annular tautomerism. However, DFT could be used to study other potential tautomeric equilibria, for example, involving the terminal amino group of the ethylamine (B1201723) side chain, by comparing the relative energies of the corresponding amino and imino forms.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein receptor. ijnc.irfrontiersin.org

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. frontiersin.org The process involves sampling numerous possible conformations of the ligand within the receptor's active site and scoring them based on their binding affinity. researchgate.net This allows for the identification of the most likely binding mode.

Indazole derivatives have been the subject of numerous docking studies to explore their potential as inhibitors for various protein targets, including kinases, cyclooxygenase (COX) enzymes, and the K-Ras receptor. nih.govmdpi.com For this compound, docking simulations would begin with the 3D structure of a target protein. The simulation would then place the ligand into the binding pocket and predict its orientation, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking that stabilize the complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be used to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. mdpi.comnih.gov MD simulations model the movement of atoms in the system, providing a dynamic view of the binding event and confirming the stability of the interactions predicted by docking. ijnc.irnajah.edu

A critical outcome of docking and MD simulations is the quantitative estimation of binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.govmdpi.com A more negative binding energy typically indicates a stronger and more stable interaction. researchgate.net These simulations also pinpoint the specific amino acid residues in the receptor's active site that are crucial for ligand recognition and binding. jocpr.com

| Interaction Type | Description | Key Molecular Features Involved |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | -NH, -OH groups (donors); N, O atoms (acceptors) |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Aromatic rings, alkyl chains |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in close proximity |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Indazole ring, aromatic amino acid side chains (Phe, Tyr, Trp) |

| Cation-Pi Interaction | A noncovalent interaction between a cation and the face of an electron-rich pi system. | Protonated amino group, aromatic amino acid side chains |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in modern drug discovery, enabling the prediction of biological activity and the identification of essential molecular features for interaction with a biological target. For the indazole scaffold, a core component of this compound, these methods have been instrumental in guiding the design and optimization of derivatives for various therapeutic applications.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For indazole derivatives, both 2D and 3D-QSAR studies have been successfully developed to predict their efficacy against various biological targets.

For instance, a study focused on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, which are relevant in cancer therapy, developed robust 2D and 3D-QSAR models. The best 2D-QSAR model, generated using the Multiple Linear Regression (MLR) method, demonstrated a high correlation coefficient (r²) of 0.9512. scispace.comgrowingscience.com This model also showed strong internal and external validation with cross-validation coefficients (q² and pred_r²) of 0.8998 and 0.8661, respectively, indicating its high predictive accuracy. scispace.comgrowingscience.com Similarly, a 3D-QSAR model for the same target, built using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach, yielded a high internal cross-validation coefficient (q²) of 0.9132, further confirming the reliability of these models for predicting the anticancer activity of new indazole derivatives. scispace.comgrowingscience.com

Another investigation into indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), another key target in oncology, also utilized 3D-QSAR. nih.gov Field and Gaussian-based models were developed and validated through various statistical measures generated by partial least squares (PLS), providing a structural framework for designing new inhibitors. nih.gov The steric and electrostatic maps generated from these models help in understanding the variability in the activity of the compounds. nih.gov

These predictive models are crucial as they allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

| Target | QSAR Method | r² (Correlation Coefficient) | q² (Internal Validation) | pred_r² (External Validation) |

|---|---|---|---|---|

| TTK Inhibitors | 2D-QSAR (MLR) | 0.9512 | 0.8998 | 0.8661 |

| TTK Inhibitors | 3D-QSAR (kNN-MFA) | - | 0.9132 | - |

| HIF-1α Inhibitors | 3D-QSAR (Field/Gaussian) | Validated by PLS statistical measures |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is fundamental to understanding the molecular recognition between a ligand, such as a this compound derivative, and its receptor.

For indazole-based compounds, pharmacophore models have been successfully generated for several targets. In the context of Fibroblast Growth Factor Receptor (FGFR) kinase inhibition, a de novo design approach identified an indazole-containing pharmacophore. nih.govacs.org Modeling studies suggested that substituting an indole (B1671886) core with an indazole scaffold would create an opportunity for a hydrogen bond to form between the indazole N-2 atom and the backbone NH of a key amino acid residue (Ala564) in the receptor's active site. nih.gov This highlights the indazole nucleus as a key pharmacophoric element for this class of inhibitors. nih.gov

In a different study targeting the Estrogen Receptor Alpha (ERα), a validated pharmacophore model for asymmetrical indazole analogs was developed. ugm.ac.id This model consisted of three key features: one hydrophobic region, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.id

For HIF-1α inhibitors, pharmacophore mapping generated a common five-point hypothesis (A₁D₂R₃R₄R₅_4), which can be used in conjunction with 3D-contour maps from QSAR studies to design more potent inhibitors. nih.gov

These models, which define the crucial steric and electronic features, serve as powerful templates for virtual screening and the rational design of novel, potent, and selective ligands based on the this compound scaffold.

| Biological Target | Identified Pharmacophoric Features |

|---|---|

| FGFR Kinases | Indazole N-2 as a hydrogen bond acceptor. |

| Estrogen Receptor Alpha (ERα) | One hydrophobic feature, one hydrogen bond acceptor, aromatic interactions. |

| HIF-1α | A five-point model including acceptor, donor, and aromatic ring features. |

Advanced Computational Methods for Reaction Mechanism Elucidation

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Advanced computational methods provide deep insights into reaction pathways, transition states, and the nature of chemical bonds, which are often inaccessible through experimental means alone.

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. imist.mamdpi.com By calculating the magnetic shielding tensors for each nucleus, the GIAO method allows for a direct comparison between theoretical and experimental NMR spectra, aiding in structure elucidation and confirmation. nih.govresearchgate.net

This method has been applied to various indazole derivatives and related heterocyclic systems. nih.govresearchgate.net For example, GIAO calculations at the B3LYP/6-311++G(d,p) level of theory have been used to provide a sound basis for experimental observations in the reaction of NH-indazoles with formaldehyde. nih.gov The calculated absolute shieldings are typically converted into chemical shifts (δ in ppm) using empirical equations, which show excellent agreement with experimental values for ¹H, ¹³C, and ¹⁵N nuclei. nih.govresearchgate.net The reliability of the GIAO method is such that it can help distinguish between isomers and confirm molecular structures by accurately reproducing experimental NMR data. nih.govresearchgate.net Studies comparing GIAO with other methods, such as Continuous Set of Gauge Transformations (CSGT), have often found GIAO to be the most reliable for calculating theoretical chemical shifts in heterocyclic compounds. imist.maresearchgate.net

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C3 | 135.5 | 136.2 |

| C3a | 123.6 | 124.7 |

| C4 | 122.9 | 122.9 |

| C5 | 118.0 | 117.7 |

| C6 | 144.3 | 144.1 |

| C7 | 110.1 | 110.1 |

| C7a | 139.7 | 141.0 |

| CH₂ | 68.9 | 70.3 |

Data adapted from related indazole studies to illustrate the method's accuracy. nih.gov

To elucidate the intricate details of non-covalent interactions that govern reaction mechanisms and molecular recognition, advanced computational methods like Symmetry-Adapted Perturbation Theory (SAPT) and Pair Interaction Energy Decomposition Analysis (PIEDA) are employed. These methods dissect the total interaction energy into physically meaningful components.

Symmetry-Adapted Perturbation Theory (SAPT) calculates the interaction energy directly as a perturbation to the system, which avoids the basis set superposition error (BSSE) inherent in supermolecular approaches. wikipedia.org The simplest level, SAPT0, decomposes the interaction energy into four key components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. github.io This provides a quantitative understanding of the forces driving molecular association, such as the binding of a this compound derivative to a receptor or the interaction between reactants approaching a transition state. Higher levels of SAPT can achieve accuracy comparable to high-level coupled-cluster methods. wikipedia.org

Pair Interaction Energy Decomposition Analysis (PIEDA) is another powerful technique, often implemented within the Fragment Molecular Orbital (FMO) method. researchgate.net PIEDA categorizes the inter-fragment interaction energy into electrostatic (ES), exchange-repulsion (EX), charge-transfer with higher-order mixing (CT+mix), and dispersion (DI) components. researchgate.netnih.gov This method is particularly useful for analyzing interactions in large systems like protein-ligand complexes and can handle systems where fragments are connected by covalent bonds. researchgate.net For a molecule like this compound, PIEDA could be used to quantify the specific interactions between the indazole core, the aminoethyl side chain, and the residues of a target protein, providing a detailed map of the binding forces.

While specific SAPT0 or PIEDA studies on the reaction mechanisms of this compound are not prominently documented in the literature, the application of these methods provides invaluable theoretical insights. They can be used to analyze the non-covalent forces that stabilize transition states, guide the orientation of reactants, and determine the binding affinity of the indazole scaffold to biological targets, thereby complementing and explaining the findings from QSAR and pharmacophore modeling.

Mechanistic Insights into Biological Interactions and Target Modulation

Indazole Derivatives as Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists

Indazole-based compounds have been identified as a significant class of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHr1), a G protein-coupled receptor (GPCR) primarily expressed in the brain. jst.go.jp The antagonism of MCHr1 is a therapeutic strategy being explored for various conditions. The melanin-concentrating hormone (MCH) is a neuropeptide that plays a role in regulating energy balance and feeding behavior. nih.gov Consequently, MCHr1 antagonists are investigated for their potential to suppress appetite. nih.govnih.gov Studies have led to the development of novel 3-amino indazole and 2H-indazole derivatives that demonstrate potent MCHr1 antagonistic activity. nih.govresearchgate.net

The antagonism of MCHr1 by indazole derivatives is rooted in their specific interactions with the receptor's binding pocket. The natural ligand, MCH, binds to MCHR1 through a γ-shaped configuration, where a central loop inserts deeply into the transmembrane domain (TMD) pocket. dntb.gov.ua A key interaction involves the central arginine residue (R11) of MCH, which forms a salt bridge with the aspartic acid residue D192 (located in transmembrane helix 3) of the receptor. dntb.gov.uanih.gov This arginine residue also establishes a hydrogen bond with Q196 and a cation-π interaction with Y370. dntb.gov.ua

Antagonists, including those with an indazole scaffold, function by occupying this binding pocket and preventing the conformational changes necessary for receptor activation. A crucial feature for many MCHR1 antagonists is a quaternary amine, which is anchored by the same key residue, D192, that interacts with the natural ligand. nih.gov Furthermore, groups attached to the core antagonist structure, such as a methylphenyl group, can form tight packing interactions with other residues like W6.48, effectively blocking the receptor's activation. nih.gov This molecular mimicry and competitive occupation of the binding site form the basis of their antagonistic action.

| Interacting Residue in MCHR1 | Interacting Moiety on Ligand | Type of Interaction | Reference |

| D192 | Arginine (R11) of MCH | Salt Bridge | dntb.gov.uanih.gov |

| Q196 | Arginine (R11) of MCH | Hydrogen Bond | dntb.gov.ua |

| Y370 | Arginine (R11) of MCH | Cation-π Interaction | dntb.gov.ua |

| D192 | Quaternary Amine of Antagonist | Anchoring Interaction | nih.gov |

| W6.48 | Methylphenyl group of Antagonist | Packing Interaction | nih.gov |

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of indazole-based MCHr1 antagonists. These studies reveal how specific chemical modifications to the indazole core influence binding affinity and functional activity. For instance, in a series of indazole-3-carboxamides, the regiochemistry of the amide linker was found to be critical for activity. nih.govmdpi.com

Modifications at various positions of the indazole ring have been explored to enhance potency. The synthesis and evaluation of novel 3-amino indazole derivatives led to the identification of compounds with functional activity below 100 nM. researchgate.net Similarly, replacing certain bicyclic core scaffolds with an 8-methylquinoline (B175542) nucleus resulted in a derivative with high binding affinity (IC₅₀ = 0.54 nM) and potent in vitro antagonistic activity (IC₅₀ = 2.8 nM) for MCHR1. mdpi.com These studies underscore the importance of the specific substitution patterns on the indazole scaffold for achieving high-affinity binding and effective MCHr1 antagonism.

Interaction with Kinases and Receptor Tyrosine Kinases

The indazole scaffold is a recognized pharmacophore in the development of protein kinase inhibitors. nih.govresearchgate.netrsc.org A number of approved anticancer drugs, such as Pazopanib and Axitinib, feature this core structure, highlighting its effectiveness in targeting the ATP-binding site of various kinases. nih.govmdpi.com Indazole derivatives have been shown to inhibit both tyrosine kinases and serine/threonine kinases, which are crucial regulators of cellular processes like proliferation, migration, and survival. nih.govresearchgate.net

Indazole derivatives have been extensively investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key tyrosine kinase that regulates angiogenesis—the formation of new blood vessels. researchgate.netnih.gov Inhibiting the VEGF/VEGFR2 signaling pathway is a validated strategy in cancer therapy. researchgate.net

Research has led to the design of indazole-based compounds with significant VEGFR2 inhibitory activity. One potent derivative demonstrated an IC₅₀ value of 1.24 nM. nih.gov The mechanism of inhibition involves the indazole molecule binding to the ATP-binding pocket within the kinase domain of VEGFR2. nih.gov Molecular docking and simulation studies have elucidated the specific interactions that stabilize this binding. The indazole ring can form crucial hydrogen bonds with hinge region residues of the kinase, such as Cys919. nih.gov Additionally, interactions like π-π stacking and π-cation interactions with other key amino acids, including Ala866, Lys868, Glu885, and Phe1047, further anchor the inhibitor within the active site, preventing ATP from binding and halting the downstream signaling cascade. nih.gov

| Compound Type | Target Kinase | IC₅₀ Value | Reference |

| Indazole Derivative | VEGFR2 | 1.24 nM | nih.gov |

| Pazopanib Derivative IIa | VEGFR2 | 25 nM | mdpi.com |

| Pazopanib Derivative IIb | VEGFR2 | 12 nM | mdpi.com |

| Sorafenib | VEGFR2 | 41.6 nM | researchgate.net |

Indazole derivatives also modulate the activity of Mitogen-Activated Protein Kinase 1 (MAPK1), also known as ERK2, a critical serine/threonine kinase in the MAPK/ERK signaling pathway. mdpi.comnih.gov This pathway is central to cell proliferation, differentiation, and survival, and its dysregulation is common in various cancers. mdpi.com

Studies have reported the discovery and optimization of indazole amide-based compounds as potent inhibitors of ERK1/2. nih.gov Molecular docking studies of certain indazole-sulfonamide derivatives suggest a strong binding affinity for MAPK1, with one compound showing a binding energy of -7.55 Kcal/mol. mdpi.com These compounds engage in favorable interactions with multiple amino acid residues within the MAPK1 active site. mdpi.com In addition to direct inhibition, indazole derivatives can modulate MAPK/ERK signaling indirectly. Some indazoles act as agonists of SOS1 (Son of Sevenless homolog 1), a protein that activates KRAS, leading to a biphasic modulation of ERK1/2 phosphorylation. researchgate.netnih.gov This demonstrates that the indazole scaffold can be utilized to influence MAPK1 activity through various mechanisms.

Tumor progression locus 2 (Tpl2), also known as MAP3K8, is a serine/threonine protein kinase that plays a key role in inflammatory and immune responses. nih.govpatsnap.com It functions upstream of the MAPK cascade, specifically activating MEK1/2 and subsequently ERK1/2. patsnap.com Tpl2 is considered a therapeutic target for inflammatory diseases. researchgate.net

Indazole compounds have been identified as effective inhibitors of Tpl2 kinase. nih.gov A high-throughput screening effort identified an indazole hit with micromolar Tpl2 activity. nih.gov The mechanism of inhibition involves these compounds acting as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of its downstream targets. researchgate.net By blocking Tpl2, these inhibitors effectively disrupt the MAPK signaling cascade, which leads to a reduced expression of pro-inflammatory mediators like tumor necrosis factor α (TNF-α). patsnap.comresearchgate.net Structure-activity relationship studies have focused on modifications at the C3 and C5 positions of the indazole ring to improve potency in both biochemical and cell-based assays. nih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, differentiation, and survival. nih.govmdpi.com The kinase activity of EGFR is a prime target for anticancer therapies, and inhibitors of this enzyme, known as tyrosine kinase inhibitors (TKIs), have become a standard treatment for certain types of cancer. nih.govyoutube.com These inhibitors typically function by competing with adenosine (B11128) triphosphate (ATP) at its binding site in the kinase domain, thereby preventing the autophosphorylation of the receptor and blocking downstream signaling pathways that lead to cell growth. mdpi.comnih.gov

While the indazole chemical scaffold is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into various kinase inhibitors, specific mechanistic studies detailing the inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase by 1-(2-Aminoethyl)indazole are not prominently featured in the reviewed scientific literature. The broader class of indazole derivatives has been investigated for kinase inhibitory activity, but direct evidence and detailed structural insights into the interaction between this compound and the EGFR tyrosine kinase domain are lacking.

Bacterial DNA Gyrase B Inhibition Mechanisms

Bacterial DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. nih.gov This enzyme is a validated and attractive target for antibacterial agents because it is essential in bacteria but absent in higher eukaryotes. nih.gov DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses the ATPase activity that powers the DNA supercoiling reaction, making its ATP-binding site a key target for inhibitors. nih.govnih.gov

Although specific studies on this compound are not detailed, a novel class of indazole derivatives has been identified as potent inhibitors of the GyrB subunit. nih.govnih.gov Guided by structure-based drug design, these indazole inhibitors were developed from a pyrazolopyridone hit to optimize antibacterial activity and pharmacokinetic properties. nih.gov The mechanism of these indazole derivatives involves targeting the ATP-binding pocket of the GyrB subunit, thereby inhibiting the enzyme's essential ATPase function and leading to bacterial cell death. nih.gov This class of inhibitors has demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Targeting Bacterial Type II Topoisomerases

Bacterial type II topoisomerases, which include DNA gyrase and topoisomerase IV, are a major class of antibacterial drug targets. nih.govnih.gov These essential enzymes manage the topology of DNA within the cell. DNA gyrase is primarily responsible for introducing negative supercoils, while topoisomerase IV is crucial for decatenating (unlinking) daughter chromosomes after replication. nih.gov Both are vital for bacterial genome function and cell growth. nih.gov

Inhibitors targeting these enzymes can be categorized as either catalytic inhibitors or poisons. nih.gov Catalytic inhibitors, such as those that compete with ATP in the GyrB subunit, block the enzymatic activity directly. nih.gov Poisons, like fluoroquinolones, stabilize the transient enzyme-DNA complex, leading to lethal double-strand breaks. mdpi.com The indazole-based inhibitors that target the GyrB ATP-binding site fall into the category of catalytic inhibitors of a type II topoisomerase. nih.gov By blocking the energy-supplying ATPase function of GyrB, these compounds effectively halt the DNA supercoiling process catalyzed by DNA gyrase, which is a critical mechanism for maintaining bacterial DNA integrity and replication. nih.gov

Structural Insights into GyrB-Ligand Complexes

The development of potent indazole-based inhibitors of GyrB has been heavily reliant on structural biology. While a crystal structure of this compound complexed with GyrB is not available, X-ray crystallography of analogous indazole derivatives within the S. aureus GyrB ATP-binding pocket has provided detailed mechanistic understanding. nih.gov

These structural studies reveal key interactions that are crucial for potent inhibition. The indazole core and its substituents engage with several important amino acid residues in the ATP-binding site. These interactions typically include:

A hydrogen bond network: The ligand forms critical hydrogen bonds with the catalytic residue Asp81 and a stabilized water molecule. nih.gov

Hydrophobic interactions: Portions of the inhibitor molecule fit into lipophilic pockets formed by residues such as Val79, Ile86, Ile102, Leu10, and Ile175. nih.gov

π–cation stacking: Aromatic moieties on the inhibitor can form favorable π–cation stacking interactions with charged residues like Arg84. nih.gov

These combined interactions allow the indazole derivatives to bind with high affinity and specificity to the GyrB ATP pocket, outcompeting ATP and inhibiting the enzyme's function.

| Type of Interaction | Interacting Ligand Moiety | Key GyrB Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding | Indazole core / substituents | Asp81, Stabilized Water | nih.gov |

| Hydrophobic Interactions | N-propyl group, Thiazole ring | Val79, Ile175, Ile86, Ile102, Leu10 | nih.gov |

| π–Cation Stacking | Distal Pyridine Moiety | Arg84 | nih.gov |

| Hydrogen Bonding | Distal Pyridine Moiety | Arg144 | nih.gov |

Modulation of G-Protein Coupled Receptors and Adrenoceptors

G-protein coupled receptors (GPCRs) represent the largest family of transmembrane proteins and are among the most successful classes of drug targets. nih.gov They regulate a vast array of physiological processes by transducing extracellular signals into intracellular responses. nih.govnih.gov Adrenoceptors are a class of GPCRs that are activated by catecholamines like adrenaline and noradrenaline, and they play critical roles in the cardiovascular, respiratory, and central nervous systems. mdpi.com Modulation of GPCRs and adrenoceptors by small molecules can involve agonism (activation) or antagonism (inhibition) at the receptor's binding site. While various indazole-containing compounds have been synthesized and evaluated for their effects on different GPCRs, a comprehensive profile of this compound across a wide range of these receptors is not available in the literature. nih.govnih.gov

β3-Adrenergic Receptor Agonism

The β3-adrenergic receptor (β3-AR) is a GPCR predominantly expressed in adipose tissue and the urinary bladder. mdpi.comnih.gov Its activation stimulates lipolysis in fat cells and relaxation of the bladder detrusor muscle, making β3-AR agonists a therapeutic target for conditions like overactive bladder. nih.govmdpi.com

While no specific studies on this compound were identified, research has led to the discovery of novel indazole derivatives as highly potent and selective β3-AR agonists. nih.gov In one such study, optimization of an indazole scaffold led to the identification of a compound with an EC50 value of 18 nM for the β3-AR and over 556-fold selectivity against β1-, β2-, and α1A-adrenoceptors. nih.gov The mechanism of action for these agonists involves binding to the β3-AR, which stimulates the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent downstream signaling that results in smooth muscle relaxation. mdpi.com These indazole derivatives were found to be orally available and showed dose-dependent β3-AR-mediated responses in functional assays without significant cardiovascular side effects often associated with less selective adrenergic agonists. nih.gov

| Receptor | Activity (EC50) | Selectivity vs. β3-AR | Reference |

|---|---|---|---|

| β3-AR | 18 nM | - | nih.gov |

| β1-AR | > 10,000 nM | > 556-fold | nih.gov |

| β2-AR | > 10,000 nM | > 556-fold | nih.gov |

| α1A-AR | > 10,000 nM | > 556-fold | nih.gov |

I2/α2-Adrenoceptor Binding Profiles

The indazole scaffold is a key structural motif in the development of ligands targeting various receptors, including imidazoline (B1206853) I2 receptors and α2-adrenoceptors. While specific binding data for this compound is not extensively documented in publicly available literature, research on analogous indazole-containing compounds provides significant insights into the potential binding profiles at these receptors.

Imidazoline I2 receptors (I2-IR) are complex, non-adrenergic binding sites that are implicated in a variety of neurological and metabolic processes. mdpi.com The identity of these receptors remains a subject of ongoing research, but they are known to bind ligands with an imidazoline or related heterocyclic structure. nih.gov

Research into α2-adrenoceptors has identified several indazole derivatives with significant binding affinity. For instance, a series of 3-[(4,5-dihydroimidazolidin-2-yl)imino]indazoles have been synthesized and evaluated as analogues of marsanidine, a selective α2-adrenoceptor ligand. researchgate.net These compounds demonstrated affinity for α2-adrenoceptors in the nanomolar range and exhibited high selectivity over I1 imidazoline receptors. researchgate.net The parent compound and its 4-chloro and 4-methyl derivatives showed potent binding, acting as partial agonists at α2A-adrenoceptors. researchgate.net This suggests that the indazole nucleus, when appropriately substituted with an imidazoline-like moiety, can effectively interact with the binding pocket of α2-adrenoceptors. researchgate.net The three human α2-adrenoceptor subtypes (α2A, α2B, and α2C) bind most adrenergic drugs with similar affinities, though some compounds can discriminate between them. nih.gov

Binding Affinities of 3-[(4,5-dihydroimidazolidin-2-yl)imino]indazole Derivatives at α2-Adrenoceptors

| Compound | Ki (nM) for α2-Adrenoceptor | α2/I1 Selectivity Ratio |

|---|---|---|

| Parent Compound (4a) | 39.4 | 82 |

| 4-chloro derivative (4c) | 15.9 | 115 |

| 4-methyl derivative (4d) | 22.6 | 690 |

Data sourced from studies on positional analogues of marsanidine. researchgate.net

Sigma-2 Receptor Ligand Interactions

The sigma-2 receptor, recently identified as the transmembrane protein TMEM97, is a target of interest for its role in central nervous system disorders and cancer. nih.govmdpi.com It is involved in regulating intracellular Ca²+ and cholesterol homeostasis. nih.gov While direct interaction studies involving this compound are scarce, the broader class of indazole derivatives, particularly tetrahydroindazoles, has been shown to produce highly potent and selective ligands for the sigma-2 receptor. nih.gov

The development of these tetrahydroindazole-based compounds has provided valuable chemical probes to explore the function of the sigma-2 receptor. nih.gov Medicinal chemistry optimization of the tetrahydroindazole (B12648868) scaffold has led to compounds with high potency and selectivity, demonstrating the suitability of this heterocyclic system for targeting the sigma-2 receptor binding site. nih.gov These ligands are crucial for understanding the mechanisms by which the sigma-2 receptor contributes to various diseases. nih.gov The interaction with TMEM97 can modulate key cellular pathways, including autophagy, oxidative stress, and protein trafficking. nih.gov

Anti-Parasitic Activity Mechanisms

Indazole derivatives, particularly those containing a 5-nitro group, have emerged as a promising class of anti-parasitic agents. nih.gov Their mechanism of action is often linked to the bioreduction of the nitro group, a process that generates reactive nitrogen species toxic to the parasites.

Chagas disease, caused by the protozoan Trypanosoma cruzi, is a significant health issue for which current treatments have limitations. mdpi.com Research has identified 5-nitroindazole (B105863) derivatives as potent agents against this parasite. A notable example is 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one, a close structural relative of this compound. This compound has demonstrated outstanding in vitro activity against the drug-sensitive CL strain and the moderately drug-resistant Y strain of T. cruzi.

The mechanism is believed to involve the activation of the nitro group by parasitic nitroreductases, which are enzymes specific to trypanosomatids. nih.gov This activation leads to the formation of radical species and electrophilic metabolites that can damage parasitic DNA, proteins, and lipids, ultimately leading to cell death. nih.gov The activity of these compounds against both replicative (epimastigotes and amastigotes) and non-replicative forms of the parasite highlights their potential as broad-spectrum anti-chagasic agents.

In Vitro Activity of a 1-(2-aminoethyl)-5-nitroindazole Derivative Against Trypanosoma cruzi (Y Strain)

| Parasite Form | IC50 (μM) |

|---|---|

| Epimastigotes | 0.49 |

| Intracellular Amastigotes | 0.41 |

IC50 values represent the concentration required to inhibit 50% of parasite growth.

Leishmaniasis is another parasitic disease for which new therapeutic options are urgently needed. nih.gov Derivatives of 2-benzyl-5-nitroindazolin-3-one have shown potent and selective in vitro activity against various Leishmania species, including Leishmania amazonensis. nih.govnih.gov The anti-leishmanial mechanism of these indazole compounds is thought to involve multiple pathways. Observed effects in parasites exposed to these compounds include growth inhibition, cell lysis, and significant disturbances to mitochondria and other cytoplasmic organelles. nih.gov The disruption of mitochondrial function is a critical mechanism, as it compromises the parasite's energy metabolism and redox balance, leading to cell death. The hydrophilic fragments substituted at position 1 of the 2-benzyl-5-nitroindazolin-3-one core play a key role in the selectivity of these compounds. nih.gov

Mechanisms of Action for Anti-Inflammatory Effects

The indazole core is recognized as a "privileged structure" in medicinal chemistry and has been utilized in the design of various therapeutic agents, including those with anti-inflammatory properties. The primary mechanism for the anti-inflammatory action of many indazole derivatives is the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) is a critical enzyme in the biosynthesis of prostaglandins, which are key mediators of inflammation. semanticscholar.org The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Studies have demonstrated that indazole and its simple derivatives are significant inhibitors of the COX-2 enzyme. jcdr.net This inhibitory action is considered a primary mechanism for their anti-inflammatory effects. jcdr.net In vitro assays have shown a concentration-dependent inhibition of COX-2 by various indazoles. jcdr.net Furthermore, computational studies, including molecular docking and dynamics simulations, have supported the potential of 1H-indazole derivatives to bind effectively to the active site of the COX-2 enzyme, suggesting a binding mode similar to that of established selective COX-2 inhibitors like celecoxib. researchgate.net

In Vitro COX-2 Inhibition by Indazole Derivatives

| Compound | IC50 (μM) | Maximum Inhibition (%) at 50 μM |

|---|---|---|

| Indazole | 23.42 | 70% |

| 5-Aminoindazole | 12.32 | 78% |

| 6-Nitroindazole | 19.22 | 68% |

| Celecoxib (Reference) | 5.10 | N/A |

Data from in vitro cyclooxygenase inhibition assays. jcdr.net

Other Biological Target Interactions

This section explores additional biological targets and mechanisms of action associated with indazole-based compounds, providing a broader context for the potential interactions of molecules like this compound.

The p53 tumor suppressor protein is a critical regulator of cellular processes, including cell cycle arrest, DNA repair, and apoptosis. excli.de Its activity is tightly controlled by negative regulators, primarily the E3 ubiquitin ligase MDM2, which targets p53 for degradation. excli.denih.gov In cancers with wild-type p53, its function is often abrogated by the overexpression of MDM2. nih.gov Therefore, inhibiting the p53-MDM2 interaction is a key therapeutic strategy to reactivate p53 and induce apoptosis in cancer cells.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. rsc.org This family includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax). rsc.org The tumor suppressor p53 can induce apoptosis by activating the pro-apoptotic Bax gene. nih.gov The resulting Bax protein can then bind to and inhibit the anti-apoptotic Bcl-2, leading to the activation of caspases and programmed cell death.

Research into indazole derivatives has demonstrated their potential to modulate these interconnected pathways. Certain synthesized indazole derivatives have been shown to induce potent growth-inhibitory activity in cancer cell lines. rsc.org Mechanistic studies revealed that treatment with these compounds can dose-dependently promote apoptosis. This pro-apoptotic effect is associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the concurrent downregulation of the anti-apoptotic protein Bcl-2. rsc.org For example, one indazole derivative, compound 2f, exhibited potent antiproliferative activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org This evidence suggests that the indazole scaffold can serve as a basis for compounds that trigger apoptosis by shifting the balance of Bcl-2 family proteins in favor of cell death. While direct studies on this compound are limited, the activity of other indazole derivatives provides a strong rationale for its potential interaction with the p53 and Bcl-2 pathways.

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase. nih.govrsc.org Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. nih.gov

The indazole scaffold has been identified as a promising framework for the development of potent VEGFR-2 inhibitors. nih.govrsc.org Numerous studies have designed and synthesized novel indazole-based derivatives that exhibit significant anti-angiogenic properties. These compounds function by directly inhibiting the kinase activity of VEGFR-2, thereby blocking the signaling cascade that leads to endothelial cell proliferation, migration, and new vessel formation. nih.govbenthamdirect.com

The potency of these indazole derivatives as VEGFR-2 inhibitors has been demonstrated through enzymatic assays. For instance, compound 6i from one study showed an IC₅₀ value of 24.5 nM against VEGFR-2. rsc.org Another highly potent compound, designated as compound 30 , inhibited VEGFR-2 with an IC₅₀ of just 1.24 nM. nih.gov The anti-angiogenic effect of these compounds is further confirmed in cell-based assays. Compound 6i inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC₅₀ of 1.37 μM, and also suppressed the secretion of pro-angiogenic factors like VEGF from cancer cells. rsc.org Similarly, compound 30 demonstrated significant inhibition of HUVEC angiogenesis and cell migration in a dose-dependent manner. nih.gov

| Compound | VEGFR-2 IC₅₀ (nM) | HUVEC IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 6i | 24.5 | 1.37 | rsc.org |

| Compound 30 | 1.24 | Not Reported | nih.gov |

These findings underscore the potential of the indazole core structure, as found in this compound, to serve as a platform for developing agents that disrupt tumor angiogenesis by targeting VEGFR-2.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.org By degrading these messengers, PDEs play a critical role in a wide range of physiological processes. Inhibitors of specific PDE isoforms have been developed for various therapeutic applications. frontiersin.org

Notably, Phosphodiesterase 4 (PDE4), which specifically degrades cAMP, has emerged as a therapeutic target for inflammatory conditions. nih.gov Recent research has identified N²-substituted indazole-based derivatives as a novel class of potent PDE4 inhibitors. nih.gov In one study, a series of these compounds were designed and synthesized, leading to the discovery of an optimized compound, LZ-14 (Z21115) . This compound demonstrated high inhibitory activity against the PDE4D7 isoform, with an IC₅₀ value of 10.5 nM, along with good selectivity over other PDE isoforms. nih.gov This highlights the suitability of the indazole scaffold for designing selective PDE4 inhibitors.

The indazole scaffold is a recognized pharmacophore in the development of antimicrobial and antifungal agents. nih.govresearchgate.net Derivatives of indazole have shown promising activity against a range of bacterial and fungal pathogens. longdom.orgmdpi.com

The antimicrobial mechanism of some indazole derivatives involves the inhibition of essential bacterial enzymes. For example, a novel class of indazole derivatives was discovered to function as inhibitors of bacterial DNA Gyrase B (GyrB). acs.org DNA gyrase is a critical enzyme that controls the topological state of bacterial DNA and is a clinically validated target for antibiotics. acs.org These indazole-based inhibitors showed excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org

In terms of antifungal activity, indazole derivatives have been evaluated against various fungal strains, including Candida albicans, a common cause of opportunistic infections. nih.govlongdom.org Studies have shown that specific substitutions on the indazole ring are crucial for antifungal efficacy, with certain compounds consistently displaying high potency against C. albicans and Rhizopus oryzae. longdom.org A series of 3-phenyl-1H-indazole derivatives demonstrated the best broad-spectrum anticandidal activity in one study. researchgate.net

While direct antioxidant data for this compound is not extensively detailed, the broader class of aminoethyl compounds, particularly aminoethyl thiourea (B124793), has been studied for its antioxidant properties. Thiourea and its derivatives are known to be powerful scavengers of reactive oxygen species.

Studies on various thiourea derivatives have demonstrated significant antioxidant potential through multiple standard assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The antioxidant capacity is often quantified by the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the free radicals.

| Compound | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) |

|---|---|---|

| 1,3-bis(3,4-dichlorophenyl) thiourea | 45 | 52 |

| Compound 29 (a novel thiourea derivative) | 5.8 | Not Reported |

| Compound 27 (a novel thiourea derivative) | 42.3 | Not Reported |

| Compound 24 (a novel thiourea derivative) | 45 | Not Reported |

The mechanism behind this activity is believed to involve hydrogen atom transfer (HAT) from the thiourea derivative to the free radical, effectively neutralizing it. This context suggests that the aminoethyl group, when part of a suitable molecular scaffold, can contribute to antioxidant activity.

Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

Role as Versatile Precursor Molecules in Heterocycle Synthesis

1-(2-Aminoethyl)indazole serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, primarily due to the reactive primary amine on the ethyl side chain. This amino group can participate in various cyclization and condensation reactions to form new ring systems fused or linked to the indazole core.

An exemplary transformation highlighting the utility of the aminoethyl-indazole core is the synthesis and subsequent rearrangement of 2-(2-Aminoethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazole-2-ium 6-oxides. These compounds, readily accessible through a multi-step solid-phase synthesis, undergo an unprecedented rearrangement to form 2,3-dihydro-1H-imidazo[1,2-b]indazoles under mild conditions nih.gov. This rearrangement involves a complex sequence of bond-forming and bond-breaking events, including a 5-membered ring opening, a 6- to 5-membered ring contraction, amide formation, and deoxygenation, ultimately furnishing a novel heterocyclic system nih.gov. The reaction is general and tolerates a range of functional groups on the aromatic rings, demonstrating the robustness of this synthetic strategy nih.gov.

The primary amine of this compound can, in principle, react with various bifunctional electrophiles to construct a diverse array of heterocyclic rings. For instance, reactions with 1,3-dicarbonyl compounds could lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) rings, while reactions with α,β-unsaturated ketones could yield piperidinone or other nitrogen-containing heterocycles through Michael addition followed by cyclization researchgate.netpressbooks.pub. Although specific examples of these reactions starting directly from this compound are not extensively documented in the reviewed literature, the fundamental reactivity of the primary amine makes it a highly probable and valuable synthetic handle for such transformations.

The synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems represents another avenue for the elaboration of the indazole core, and while not starting from this compound, it showcases the potential for building complex heterocyclic systems from simpler indazole precursors nih.gov.

Table 1: Heterocyclic Systems Derived from the Aminoethyl-Indazole Core

| Precursor Scaffold | Reagents/Conditions | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-(2-Aminoethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazole-2-ium 6-oxide | Acetonitrile, 10 mM aqueous ammonium (B1175870) acetate, Na2CO3, 50-80 °C | 2,3-Dihydro-1H-imidazo[1,2-b]indazole | nih.gov |

Development of New Scaffold Motifs for Drug Discovery

The indazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity researchgate.netnih.govnih.govresearchgate.net. Consequently, this compound is an attractive starting material for the development of new scaffold motifs for drug discovery. The presence of the reactive aminoethyl side chain allows for the introduction of diverse substituents and the construction of novel molecular architectures with the potential for a wide range of biological activities.

Derivatives of the indazole scaffold have been reported to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic activities nih.govaustinpublishinggroup.com. The development of new indazole-based therapeutic agents is an active area of research, with numerous patents filed for novel derivatives and their applications nih.gov.

The strategy of "scaffold hopping," where a common core structure in a known active compound is replaced with a different, isosteric scaffold to explore new chemical space and improve properties, is relevant to the use of this compound. For instance, scaffold hopping from indoles to indazoles has been successfully employed to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2 from MCL-1 selective leads rsc.org. This highlights the potential of the indazole core in designing new therapeutic agents.

By modifying the aminoethyl side chain of this compound, medicinal chemists can generate libraries of new compounds for screening against various biological targets. For example, acylation, alkylation, or reductive amination of the primary amine can introduce a wide variety of functional groups and structural motifs, leading to the discovery of new bioactive scaffolds mdpi.com. The synthesis of 3-(1-piperazinyl)-1H-indazoles, for example, has been a key step in the development of potential antipsychotic agents researchgate.net.

Table 2: Examples of Bioactive Indazole Scaffolds

| Indazole Derivative Class | Therapeutic Target/Application | Reference |

|---|---|---|

| Indazole carboxamides | 5-lipoxygenase inhibitors (anti-inflammatory) | nih.gov |

| 3-(Indol-5-yl)-indazoles | Myeloid differentiation protein 2/toll-like receptor 4 (MD2–TLR4) complex inhibitors (acute lung injury) | nih.gov |

| 3-(1-Piperazinyl)-1H-indazoles | Potential antipsychotic agents | researchgate.net |

| Dual MCL-1/BCL-2 inhibitors | Anticancer agents | rsc.org |

Strategic Integration into Complex Molecular Architectures

The strategic incorporation of pre-functionalized building blocks is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures such as natural products and their analogues. This compound, with its defined stereochemistry at the indazole core and a versatile functional handle in the aminoethyl side chain, is a prime candidate for such a building block approach.

While the direct application of this compound in the total synthesis of a complex natural product was not identified in the reviewed literature, the principle of using indazole derivatives as key intermediates is well-established. For instance, the synthesis of fused indazole ring systems has been applied to the gram-scale synthesis of nigeglanine (B1252215) hydrobromide, a natural product with a complex polycyclic structure.

The development of novel synthetic methodologies that allow for the efficient construction of the indazole core, such as the Cadogan reaction to create indazole linkages in covalent organic frameworks (COFs), further expands the potential for integrating this heterocycle into larger, more complex systems escholarship.org. The ability to merge heterocyclic systems, for example, the fusion of chiral piperazines and morpholines with indazoles, provides a powerful strategy for the creation of novel, three-dimensional molecular architectures with potential applications in materials science and medicinal chemistry tmc.edu.

The reactivity of the amino group on the ethyl side chain of this compound allows for its covalent attachment to other molecular fragments or solid supports, facilitating its use in combinatorial synthesis or as a component in the modular synthesis of complex target molecules. This strategic integration can significantly streamline synthetic routes and enable the rapid generation of molecular diversity.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of N-alkylated indazoles, including 1-(2-Aminoethyl)indazole, often involves multi-step processes that can be resource-intensive and generate significant waste. A prominent future direction is the development of more efficient and environmentally benign synthetic strategies.

Key areas of focus include:

One-Pot Reactions: Designing single-step operations that combine indazole ring formation with subsequent N-alkylation would significantly improve efficiency. For instance, a one-pot method using citric acid as a biodegradable and non-toxic catalyst has been demonstrated for the regioselective synthesis of N-alkylated indazoles from readily available 2-methylanilines.

Green Catalysis: Research is moving towards replacing harsh chemical reagents with sustainable alternatives. This includes using heterogeneous catalysts that can be easily recovered and recycled, and employing green oxidants like molecular oxygen. nih.govmdpi.com Acidic carbon materials are also being explored as catalysts for N-alkylation. mdpi.com

Alternative Energy Sources: Microwave-assisted synthesis has emerged as an eco-friendly method for producing indazoles, often leading to better yields and shorter reaction times compared to conventional heating. ajrconline.org Furthermore, photoredox and electrochemical catalysis, which utilize visible light or electricity, represent novel approaches for driving the synthesis of indazoles under mild conditions, reducing the reliance on chemical reagents. d-nb.infoacs.orgnih.govdoaj.org

These green chemistry approaches aim to make the production of this compound and its derivatives more scalable, cost-effective, and sustainable. nih.gov

Advanced Mechanistic Studies of Chemical Transformations

A more profound understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and improving the regioselectivity of N-alkylation.

Future mechanistic studies will likely concentrate on:

Indazole Ring Formation: The Cadogan reaction is a classic method for forming the indazole ring. While it is widely accepted to proceed through a nitrene intermediate, recent studies suggest that non-nitrene pathways may also be involved. nih.govacs.orgresearchgate.net Further investigation into these pathways could lead to the development of milder and more efficient cyclization methods.